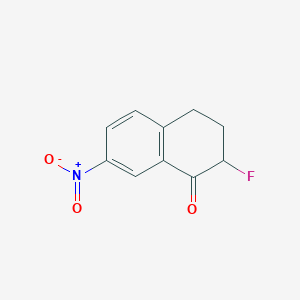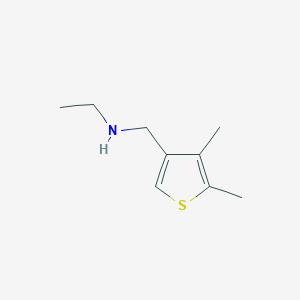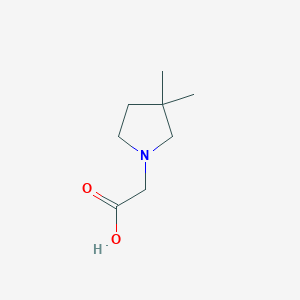
1-(5-fluoropyridin-2-yl)-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-fluoropyridin-2-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a fluoropyridine and a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-fluoropyridin-2-yl)-1H-pyrazole-3-carboxylic acid typically involves the formation of the fluoropyridine and pyrazole rings followed by their coupling. One common method involves the use of fluorinated pyridines, which are synthesized through selective fluorination reactions . The pyrazole ring can be formed via cyclization reactions involving hydrazines and 1,3-diketones . The final coupling step often requires the use of coupling agents and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-fluoropyridin-2-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom in the pyridine ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the pyridine ring .
Applications De Recherche Scientifique
1-(5-fluoropyridin-2-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(5-fluoropyridin-2-yl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways . The fluorine atom in the pyridine ring can enhance the compound’s binding affinity and selectivity for its molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-fluoropyridin-2-yl)cyclopropanecarboxylic acid: This compound shares the fluoropyridine moiety but has a cyclopropane ring instead of a pyrazole ring.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also feature a pyridine ring and have been studied for their biological activities.
Uniqueness
1-(5-fluoropyridin-2-yl)-1H-pyrazole-3-carboxylic acid is unique due to the combination of the fluoropyridine and pyrazole rings, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C9H6FN3O2 |
|---|---|
Poids moléculaire |
207.16 g/mol |
Nom IUPAC |
1-(5-fluoropyridin-2-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H6FN3O2/c10-6-1-2-8(11-5-6)13-4-3-7(12-13)9(14)15/h1-5H,(H,14,15) |
Clé InChI |
MUUDQJPFYGEHFO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1F)N2C=CC(=N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-methylsulfanyl-pentanoic Acid](/img/structure/B13181869.png)
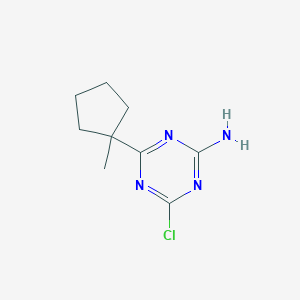
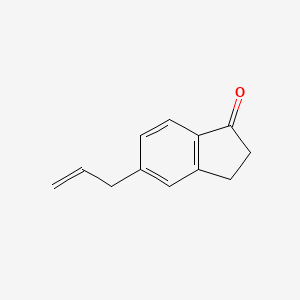

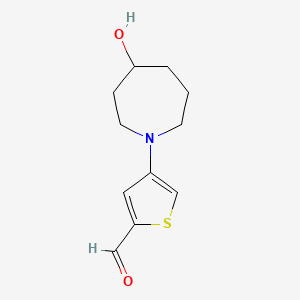
![1-[(Methylamino)methyl]cyclohexan-1-amine](/img/structure/B13181887.png)
![({[1-(Chloromethyl)cyclopropyl]methoxy}methyl)benzene](/img/structure/B13181910.png)



